molecular formula C10H11NO2S B1377642 [5-(Aminomethyl)-2-thienyl](3-furyl)methanol CAS No. 1447964-91-1

[5-(Aminomethyl)-2-thienyl](3-furyl)methanol

Cat. No.: B1377642
CAS No.: 1447964-91-1
M. Wt: 209.27 g/mol
InChI Key: YMIVFQHLDCZDPY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-thienylmethanol is a heterocyclic compound featuring a thiophene ring substituted with an aminomethyl group at the 5-position and a 3-furyl group attached to a methanol moiety.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6,10,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVFQHLDCZDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)-2-thienylmethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and glycolysis, influencing the metabolic pathways within cells. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and affecting the overall biochemical pathways.

Cellular Effects

The effects of 5-(Aminomethyl)-2-thienylmethanol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways such as the TCA cycle and oxidative phosphorylation. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, 5-(Aminomethyl)-2-thienylmethanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it has been observed to inhibit certain enzymes involved in the oxidative phosphorylation pathway, leading to a decrease in ATP production. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(Aminomethyl)-2-thienylmethanol in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can vary over time. For instance, prolonged exposure to 5-(Aminomethyl)-2-thienylmethanol can lead to gradual changes in cellular metabolism and function. These changes are often associated with the compound’s degradation and the resulting metabolites.

Dosage Effects in Animal Models

In animal models, the effects of 5-(Aminomethyl)-2-thienylmethanol vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of the compound have been associated with toxic effects, including alterations in liver enzyme activity and metabolic disturbances. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

5-(Aminomethyl)-2-thienylmethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol oxidase and formaldehyde dehydrogenase, influencing the methanol dissimilation pathway. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-(Aminomethyl)-2-thienylmethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. This distribution is crucial for its biochemical activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of 5-(Aminomethyl)-2-thienylmethanol is essential for its activity and function. It can be localized to specific compartments such as the mitochondria, where it influences oxidative phosphorylation and other metabolic processes. The targeting signals and post-translational modifications that direct its localization are critical for its biochemical role.

Biological Activity

5-(Aminomethyl)-2-thienyl(3-furyl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a thienyl group, a furyl group, and an aminomethyl functional group. This combination suggests that it may exhibit diverse reactivity and biological activity due to the presence of both aromatic and aliphatic components. The thienyl moiety enhances its electronic properties, while the furyl group may improve interactions with biological targets.

The biological activity of 5-(Aminomethyl)-2-thienyl(3-furyl)methanol is believed to stem from its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thienyl and furyl rings can participate in π-π interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds structurally related to 5-(Aminomethyl)-2-thienyl(3-furyl)methanol have shown significant antimicrobial properties.
  • Antioxidant Activity : Similar compounds have been evaluated for their ability to scavenge free radicals, indicating potential antioxidant effects.
  • Enzyme Inhibition : Some studies have explored the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .

Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential applications of 5-(Aminomethyl)-2-thienyl(3-furyl)methanol:

  • Antioxidant Activity : Research has shown that phenolic compounds exhibit strong antioxidant activity. For instance, quercetin was found to have an IC50 value of 10.24 µg/mL in DPPH assays .
  • Enzyme Inhibition : Caffeic acid, another compound with structural similarities, demonstrated AChE inhibition with an IC50 value comparable to known inhibitors like Galanthamine .
  • Comparative Analysis : A comparison table illustrates how similar compounds perform in biological assays:
Compound NameStructureBiological Activity
5-(Aminomethyl)-2-thienyl(3-furyl)methanolStructureAntimicrobial
5-Methyl-2-thiophenemethanolStructureAntimicrobial
3-FurylmethanolStructureAntioxidant
4-AminobenzenesulfonamideStructureAntibacterial

Note: Structures are illustrative; actual chemical structures should be referenced from appropriate chemical databases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications References
5-(Aminomethyl)-2-thienylmethanol Thiophene + Furan + Methanol 5-aminomethyl, 3-furyl Synthetic intermediate; hydrogen bonding
[5-(3-Aminophenyl)furan-2-yl]methanol Furan + Methanol 5-(3-aminophenyl) Potential pharmacophore; aromatic interactions
[5-[(Dimethylamino)methyl]furan-2-yl]methanol Furan + Methanol 5-(dimethylaminomethyl) Enhanced lipophilicity; basicity
[5-(Aminomethyl)-2-fluorophenyl]methanol HCl Benzene + Methanol 5-aminomethyl, 2-fluoro Increased polarity; halogen effects
[5-(2-Pyridinyl)-2-thienyl]methanol Thiophene + Methanol 5-(2-pyridinyl) Metal coordination; catalytic uses

Key Observations :

  • Heterocyclic vs. Benzene Backbone: Thiophene and furan rings (as in the target compound) introduce sulfur and oxygen heteroatoms, respectively, affecting electronic properties and stability compared to benzene derivatives (e.g., ).
  • Amino Substituents: The primary amine (–NH2) in the target compound increases polarity and nucleophilicity compared to dimethylamino (–NMe2, ) or non-amino substituents. This may enhance solubility in polar solvents or interaction with biological targets.
  • Functional Group Variations: The methanol group (–CH2OH) enables hydrogen bonding, distinguishing these compounds from ketone analogues (e.g., methanone hydrobromide in ).

Physicochemical Properties

While melting points, boiling points, and solubility data are sparse for the target compound, inferences can be drawn from analogues:

  • Solubility: The hydrobromide salt () likely exhibits higher water solubility than the free base due to ionic character. In contrast, [5-(3-aminophenyl)furan-2-yl]methanol () may display moderate solubility in organic solvents like ethanol or DMSO.
  • Stability: Amino groups can confer susceptibility to oxidation, necessitating storage under inert conditions (e.g., –20°C for the hydrobromide salt, ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(Aminomethyl)-2-thienyl](3-furyl)methanol
Reactant of Route 2
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[5-(Aminomethyl)-2-thienyl](3-furyl)methanol

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